molecular formula C13H19NO2 B13050718 (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13050718
M. Wt: 221.29 g/mol
InChI Key: SYVSHMZDXKUBOM-ZDUSSCGKSA-N
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Description

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups.

Comparison with Similar Compounds

    (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.

    2-Amino-2-(4-methoxyphenyl)ethan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

Uniqueness:

    Stereochemistry: The (2R) configuration imparts specific chiral properties.

    Functional Groups: The presence of the cyclopentyloxy group provides unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m0/s1

InChI Key

SYVSHMZDXKUBOM-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N

Origin of Product

United States

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